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Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

Cat. No.: B097302 Get Quote

An In-depth Technical Guide to the Spectral Data of (S)-(+)-1-Cyclohexylethylamine

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for the chiral amine, (S)-(+)-1-
Cyclohexylethylamine. The information is intended for researchers, scientists, and

professionals in drug development and chemical synthesis who require detailed spectral

characterization for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of an organic molecule. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (S)-(+)-1-
Cyclohexylethylamine.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of protons in the

molecule. The data presented was acquired in deuterochloroform (CDCl₃).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.5 - 2.7 Multiplet 1H CH-NH₂

~1.6 - 1.8 Multiplet 5H Cyclohexyl H

~1.0 - 1.4 Multiplet 8H Cyclohexyl H, NH₂

~0.8 - 1.0 Multiplet 3H CH₃

Note: The broadness and exact position of the amine (NH₂) protons can vary with

concentration and sample purity. The signal may also disappear upon a D₂O shake.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum

was obtained in deuterochloroform (CDCl₃).[2]

Chemical Shift (δ) ppm Assignment

55.8 CH-NH₂

45.1 Cyclohexyl C1

29.8 Cyclohexyl C

26.6 Cyclohexyl C

26.4 Cyclohexyl C

23.9 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. As a primary amine, (S)-(+)-1-Cyclohexylethylamine exhibits

characteristic N-H stretching and bending vibrations.[3][4]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Sharp

N-H Asymmetric & Symmetric

Stretch (two bands for primary

amine)[4][5]

~2850 - 2960 Strong C-H Aliphatic Stretch

~1600 Medium N-H Scissoring (Bending)[4][5]

~1450 Medium C-H Bending

~1020 - 1250 Medium-Weak C-N Stretch[4]

~665 - 910 Strong, Broad N-H Wag[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For amines, the molecular ion peak is expected to have an odd m/z value,

consistent with the Nitrogen Rule.[6][7] The molecular weight of (S)-(+)-1-
Cyclohexylethylamine is 127.23 g/mol .[8][9]

Mass-to-Charge (m/z) Relative Intensity Assignment

127 Low [M]⁺ (Molecular Ion)

112 Moderate [M - CH₃]⁺

83 Moderate [C₆H₁₁]⁺ (Cyclohexyl cation)

44 High (Base Peak)
[CH(CH₃)NH₂]⁺ (Alpha-

cleavage)[6]

41 High

30 High [CH₂NH₂]⁺

Experimental Protocols
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The data presented herein is compiled from public spectral databases.[2][8][9] The following

are representative experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR): The sample of (S)-(+)-1-Cyclohexylethylamine is

dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are

recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data is processed

with appropriate Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared

(FTIR) spectrometer, such as a Bio-Rad FTS instrument.[8] For a liquid sample, the

Attenuated Total Reflectance (ATR) technique is commonly employed using a DuraSamplIR

II accessory.[10] Alternatively, a neat spectrum can be obtained by placing a thin film of the

liquid between potassium bromide (KBr) plates. The spectrum is typically recorded over a

range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum is acquired using a Gas Chromatography-

Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is

vaporized and separated on a capillary column. The separated components then enter the

mass spectrometer, which typically employs Electron Ionization (EI) at 70 eV. The resulting

fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass

spectrum. The data is often compared against spectral libraries, such as the NIST/EPA/NIH

Mass Spectral Library, for confirmation.[9]

Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like (S)-(+)-1-Cyclohexylethylamine.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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